molecular formula C10H16ClNO B2914365 (1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride CAS No. 2247088-21-5

(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride

Cat. No.: B2914365
CAS No.: 2247088-21-5
M. Wt: 201.69
InChI Key: JSIHOPBJRNSLLU-HNCPQSOCSA-N
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Description

(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Scientific Research Applications

(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the reduction of a corresponding ketone to form the amine, followed by methylation to introduce the methoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism by which (1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context of its use, whether in biological research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3-Methoxy-1-phenylpropan-1-amine: The base compound without the hydrochloride salt.

    (1R)-3-Methoxy-1-phenylpropan-2-amine: A similar compound with a different position of the amine group.

    (1R)-3-Methoxy-1-phenylpropan-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both a methoxy group and an amine group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-3-methoxy-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIHOPBJRNSLLU-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC[C@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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